molecular formula C20H18ClN3O2 B15000088 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B15000088
M. Wt: 367.8 g/mol
InChI Key: LMQDZLPSCYBUQS-UHFFFAOYSA-N
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Description

Its structure integrates a 4-chlorophenyl group at the N1 position and a 2-(1H-indol-3-yl)ethylamino moiety at the C3 position of the pyrrolidine-2,5-dione core. This scaffold is part of a broader class of compounds targeting serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), aiming to enhance therapeutic efficacy through dual mechanisms . The compound’s synthesis typically involves condensation reactions between maleimide derivatives and functionalized indole intermediates, followed by alkylation or amination steps .

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18ClN3O2/c21-14-5-7-15(8-6-14)24-19(25)11-18(20(24)26)22-10-9-13-12-23-17-4-2-1-3-16(13)17/h1-8,12,18,22-23H,9-11H2

InChI Key

LMQDZLPSCYBUQS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.

    Attachment of the Indole Moiety: The indole group is introduced via nucleophilic substitution reactions, often using indole derivatives and appropriate amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents leading to substituted products.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of derivatives with varying properties.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has found applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. Its indole moiety allows it to interact with various biological receptors, potentially modulating signaling pathways and exerting pharmacological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate its full range of activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound N1: 4-chlorophenyl; C3: 2-(1H-indol-3-yl)ethylamino ~370.8 (estimated) Dual 5-HT1A/SERT affinity; designed for multi-target activity
1-{4-[3-(1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (6a) N1: 4-butylpiperidine-indole hybrid 498.6 Dual 5-HT1A/D2 receptor affinity; lower SERT inhibition
1-(2-(4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4h) C3: 5-methoxyindole; N1: 5-fluoroindole-piperidine 528.5 Enhanced 5-HT1A affinity due to electron-withdrawing fluoro group
1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (9) N1: 7-azaindole-dihydropyridine hybrid 492.2 Improved metabolic stability via azaindole moiety

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 4h, target compound) enhance receptor binding by increasing electronegativity at critical positions .
  • Hybrid Moieties : Incorporation of piperidine or azaindole groups (e.g., compound 6a, 9) improves selectivity for 5-HT1A over D2 receptors .
  • Chain Length : Ethyl or propyl linkers between the pyrrolidine-2,5-dione core and substituents optimize steric compatibility with SERT .

Key Observations :

  • Methoxy Substitutions : Derivatives with 5-methoxyindole (e.g., 4i) achieve higher yields (84%) due to improved intermediate solubility .
  • Stereochemical Issues : Compounds like 6a require chiral resolution, complicating scalability .

Key Observations :

  • Dual-Target Efficacy : Short alkyl chains (e.g., ethyl in compound 9) balance 5-HT1A/SERT binding, whereas longer chains reduce SERT affinity .
  • Fluorine Impact: The 5-fluoro substituent in 4h achieves sub-nanomolar 5-HT1A Ki, making it one of the most potent analogs .

Physicochemical Properties

Critical properties include solubility, stability, and spectral characteristics:

Table 4: Physicochemical Comparison

Compound Melting Point (°C) ESI-HRMS (m/z) Solubility
Target Compound Not reported Not reported Likely low (hydrophobic indole/chlorophenyl groups)
Compound 9 129–132 492.2000 (obs) vs. 492.2012 (calc) Poor in aqueous buffers
Compound 4i 178–182 548.2201 (obs) Moderate in DMSO
1-(4-chlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione Not reported Not reported Enhanced solubility via spirocyclic ether

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : Chlorine increases hydrophobicity, reducing solubility compared to methoxy analogs .
  • Spirocyclic Modifications : Compounds with 1,4-dioxa-8-azaspiro[4.5]decane (e.g., ) show improved solubility but reduced receptor affinity .

Biological Activity

The compound 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione , also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves several steps including the formation of the pyrrolidine ring and the introduction of functional groups that enhance its biological activity. The compound is typically synthesized through a reaction involving 4-chlorobenzaldehyde and indole derivatives under specific conditions to yield the desired product.

Antitumor Properties

Research indicates that pyrrolidine derivatives exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit growth in various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.01.6×1081.0–1.6\times 10^{-8} M) . These findings suggest that modifications in the structure of pyrrolidine derivatives can lead to enhanced antitumor efficacy.

The mechanism of action for these compounds often involves interaction with key signaling pathways. Specifically, they may act as inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are crucial in tumor growth and progression . Molecular docking studies have demonstrated that these compounds can form stable complexes with the ATP-binding sites of these receptors, suggesting a direct inhibitory effect on their activity.

Neuropharmacological Effects

In addition to their antitumor properties, some derivatives have been investigated for neuropharmacological applications. They exhibit affinity for serotonin receptors (5-HT), which may contribute to their antidepressant effects . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance binding affinity and selectivity for these receptors.

Study 1: Anticancer Activity

A study conducted by Kuznietsova et al. (2013) evaluated the anticancer potential of various pyrrolidine derivatives in vivo using a rat model of chemically induced colon cancer. The results demonstrated a significant reduction in tumor growth when treated with these compounds, highlighting their therapeutic potential .

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of similar indole-pyrrolidine derivatives. The compounds were tested for their ability to modulate serotonin levels and exhibited promising results in enhancing mood-related behaviors in animal models .

Data Summary

Property Value
Molecular Formula C17H16ClN3O
GI50 (Colon Cancer) 1.01.6×1081.0–1.6\times 10^{-8} M
Target Receptors EGFR, VEGFR2
Neuropharmacological Effects Modulation of serotonin receptors

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